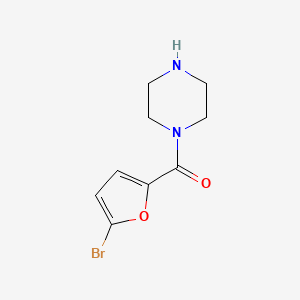

(5-Bromofuran-2-yl)(piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone”, also known as BFPFM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. It is a solid compound with the IUPAC name "(5-bromofuran-2-yl) (piperazin-1-yl)methanone hydrochloride" .

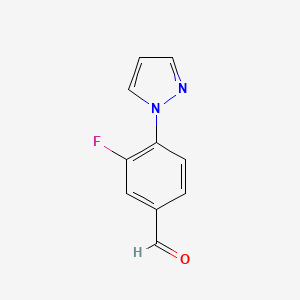

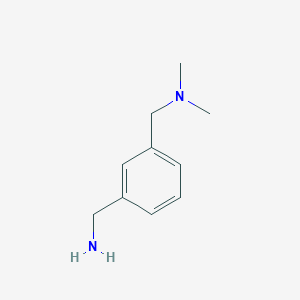

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H11BrN2O2.ClH/c10-8-2-1-7 (14-8)9 (13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 259.1 .科学的研究の応用

Synthesis and Pharmacological Activities

A study focused on the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, demonstrating their potential antibacterial activity against various microorganism families. This research suggests that these compounds could serve as broad-spectrum antibiotics, competitive with kanamycin, against gram-positive and gram-negative microorganisms, recommending further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Anticancer and Antituberculosis Studies

Another study synthesized derivatives of (piperazin-1-yl) methanone, including those with chlorophenyl cyclopropyl groups, to evaluate their in vitro anticancer and antituberculosis activities. Some of these derivatives exhibited significant antituberculosis and anticancer activities, highlighting the potential for further development as therapeutic agents (International Journal of Pharmacy and Pharmaceutical Sciences, 2014).

Corrosion Inhibition

Research into corrosion inhibition on mild steel in acidic mediums by synthesized organic compounds related to (5-Bromofuran-2-yl)(piperazin-1-yl)methanone demonstrated effective prevention of corrosion. These inhibitors are shown to be mixed-type inhibitors, providing substantial protection in acidic conditions, indicating potential industrial applications in corrosion prevention (Asian Journal of Chemistry, 2022).

Antimicrobial Properties

Studies on new pyridine derivatives have also been conducted, focusing on their synthesis and in vitro antimicrobial activities. These studies highlight the variable and modest activity against bacterial and fungal strains, suggesting a pathway for developing new antimicrobial agents (Medicinal Chemistry Research, 2011).

Apoptosis Induction and Tubulin Polymerization Inhibition

A library of substituted (piperazin-1-yl)methanone derivatives was synthesized and screened for cytotoxic activity, revealing potential as anticancer agents through apoptosis induction and tubulin polymerization inhibition. These findings offer insights into novel cancer therapies (RSC medicinal chemistry, 2020).

Safety and Hazards

作用機序

Target of Action

It is known that piperazine derivatives often interact with the central nervous system, particularly targeting gaba receptors and serotonin receptors .

Mode of Action

Piperazine derivatives are generally known to interact with their targets by mimicking the natural ligands of these receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

Given its potential interaction with gaba and serotonin receptors, it may influence neurotransmission pathways .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion is currently unavailable .

Result of Action

Given its potential interaction with GABA and serotonin receptors, it may influence neuronal activity and neurotransmission .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect its action .

特性

IUPAC Name |

(5-bromofuran-2-yl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADOQGQGJDYASH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585498 |

Source

|

| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66204-30-6 |

Source

|

| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)